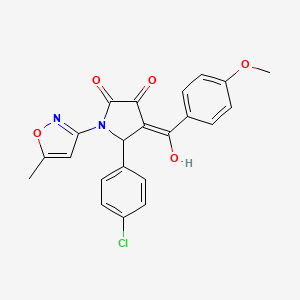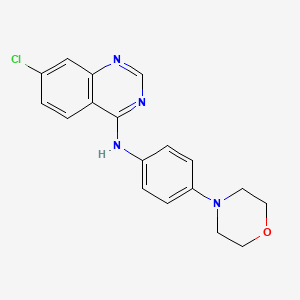
(S)-2-Amino-2-phenylethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-2-phenylethan-1-ol hydrochloride” likely refers to a compound that contains an amino group (NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, which is also attached to an alcohol group (OH). The “(S)” indicates the specific spatial arrangement of these groups around the carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves reactions known as nucleophilic substitutions, where an electron-rich ‘nucleophile’ (like an amine or alcohol) attacks an electron-deficient ‘electrophile’. In this case, the phenyl group could be introduced via a reaction with phenyl halides .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The compound, being an amino alcohol, could participate in various chemical reactions. For example, it could react with carboxylic acids to form amides or esters, or it could be protonated to form a salt, especially in the presence of acids .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .Aplicaciones Científicas De Investigación
Enantioselective Syntheses
A significant application of (S)-2-Amino-2-phenylethan-1-ol hydrochloride is in the field of synthetic chemistry, where its enantioselective synthesis methods are explored. Tanielyan et al. (2006) developed two enantioselective methods for synthesizing 2-amino-1-phenylethanol. The first method utilizes enantioselective oxazaborolidine-catalyzed borane reduction, while the second method involves hydrogenation using a chiral ruthenium complex. Both methods produce the amino alcohol with high enantiomeric excess (ee), demonstrating the compound's potential for producing optically active pharmaceuticals and chemicals (Tanielyan et al., 2006).
Vasorelaxant Effects
Another application is found in pharmacology, where the vasorelaxant effects of related compounds are studied for potential therapeutic benefits. Brito et al. (2013) investigated 1-nitro-2-phenylethane, demonstrating its ability to induce vasorelaxation via stimulation of the soluble guanylate cyclase-cGMP pathway, suggesting a possible mechanism of action for vasorelaxant effects observed in analogs of this compound (Brito et al., 2013).
Supramolecular Architecture
In materials science, the compound's derivatives are used to construct supramolecular architectures. Liu et al. (2004) described the synthesis of lanthanide coordination polymers with 2-aminoterephthalic acid and 1,10-phenanthroline, demonstrating the utility of this compound derivatives in creating complex structures with potential applications in catalysis, drug delivery, and materials science (Liu et al., 2004).
Spectroscopic Studies
Spectroscopic studies, such as those conducted by Subashini and Periandy (2016), provide insights into the molecular structure and behavior of this compound. Their research offers a comprehensive spectroscopic characterization, highlighting the compound's potential for further studies in molecular interactions and drug design (Subashini & Periandy, 2016).
Biomolecule Analog Studies
Research by Melandri et al. (2009) on free jet microwave absorption spectroscopy of 2-amino-1-phenylethanol and its analogs provides valuable data on the shape and conformations of biomolecules, offering a foundation for understanding the structural basis of their biological activity (Melandri et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-2-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJJXIDBVLDBZ-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


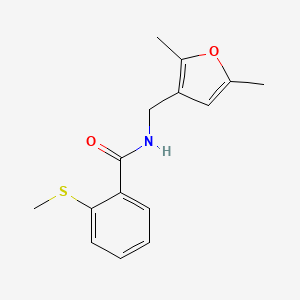
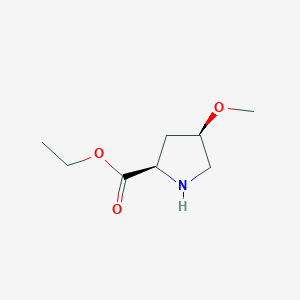
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
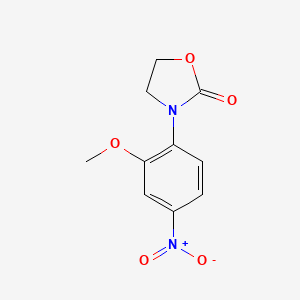
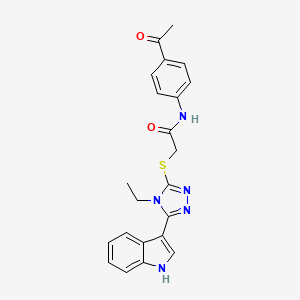
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)
